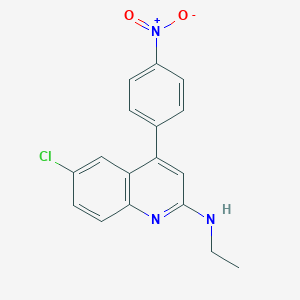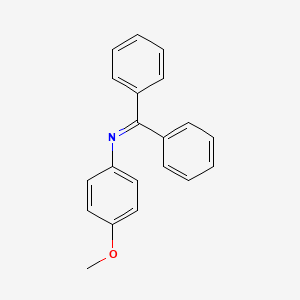![molecular formula C6H7N5S B8581663 [5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methanamine](/img/structure/B8581663.png)
[5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methanamine is a heterocyclic compound that features both pyrazole and thiadiazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methanamine can be achieved through a multi-step process involving the reaction of nitrile imines with Erlenmeyer thioazlactones. This method involves a domino double 1,3-dipolar cycloaddition reaction, followed by the elimination of carbon monoxide and phenylmethanthiol from the initially formed cycloadducts .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
[5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
[5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methanamine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the development of new materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of [5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
[5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methanamine: Known for its diverse biological activities.
2-Amino-1,3,4-thiadiazole: Exhibits significant pharmaceutical properties, including use in drugs like acetazolamide and methazolamide.
5-Amino-pyrazoles: Used as versatile synthetic building blocks in medicinal chemistry.
Uniqueness
This compound stands out due to its combined pyrazole and thiadiazole moieties, which confer unique chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H7N5S |
|---|---|
Molecular Weight |
181.22 g/mol |
IUPAC Name |
[5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methanamine |
InChI |
InChI=1S/C6H7N5S/c7-3-5-10-11-6(12-5)4-1-2-8-9-4/h1-2H,3,7H2,(H,8,9) |
InChI Key |
OBTUFSQYZUKGGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1)C2=NN=C(S2)CN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

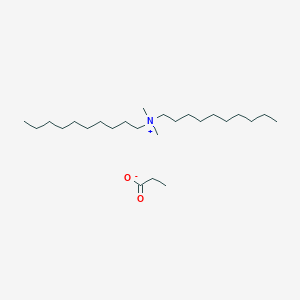
![({[(4-Nitrophenyl)methoxy]carbonyl}oxy)acetic acid](/img/structure/B8581613.png)
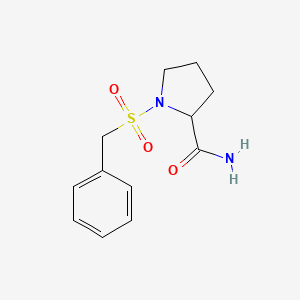
![1-Propanol, 2-[(2,3,4-trifluorophenyl)amino]-](/img/structure/B8581623.png)
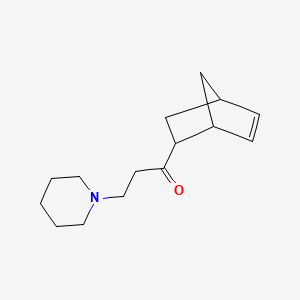
![(4S)-4-[2-(Benzyloxy)ethyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B8581631.png)
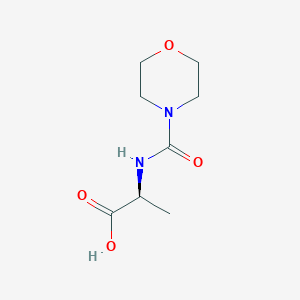
![2-[(4-Methyl-2,3-dinitrophenoxy)methyl]oxirane](/img/structure/B8581640.png)

